7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile
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Overview
Description
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile is a heterocyclic compound known for its diverse biological activities This compound belongs to the pyrido[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile typically involves a one-pot multi-component reaction. One common method involves the reaction of 6-amino uracil, aromatic aldehydes, and malononitrile in the presence of a base catalyst such as triethylamine (TEA) in an aqueous ethanol medium . This reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved using similar multi-component reactions, with optimizations for scalability and cost-effectiveness. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis . The presence of nitrile and oxo groups enhances its binding affinity to these targets, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles
Uniqueness
Compared to similar compounds, 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile exhibits enhanced antibacterial activity due to the specific positioning of functional groups. This unique arrangement allows for stronger interactions with bacterial targets, making it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C9H4N6O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
7-amino-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile |
InChI |
InChI=1S/C9H4N6O2/c10-1-3-4(2-11)6(12)13-7-5(3)8(16)15-9(17)14-7/h(H4,12,13,14,15,16,17) |
InChI Key |
TYXQOPKFPGZANV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC2=C1C(=O)NC(=O)N2)N)C#N |
Origin of Product |
United States |
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